3-Ethylxanthine

Description

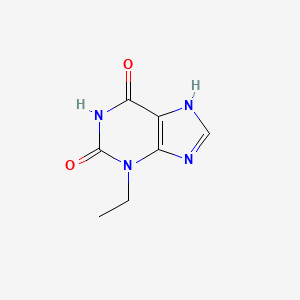

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-11-5-4(8-3-9-5)6(12)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUCSVCIIQRSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)NC1=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325667 | |

| Record name | 3-ethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41078-01-7 | |

| Record name | NSC515505 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-purine-2,6(3H,7H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Pharmacological Architecture of 3-Ethylxanthine: A Dual-Action Adenosine Antagonist and PDE Inhibitor

Executive Summary

3-Ethylxanthine (3-ethyl-7H-purine-2,6-dione) is a synthetic alkylxanthine derivative utilized extensively as a pharmacological tool compound[1]. Structurally related to naturally occurring methylxanthines like theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine), 3-ethylxanthine (3-EX) is characterized by an ethyl substitution at the N3 position of the purine-dione scaffold. This specific structural modification confers a unique pharmacological profile, operating via a synergistic dual mechanism: the non-selective competitive antagonism of adenosine receptors (A1, A2A, A2B, and A3) and the inhibition of cyclic nucleotide phosphodiesterases (PDEs)[1][2].

This technical guide dissects the mechanistic pathways of 3-EX, detailing its structure-activity relationships, intracellular signaling cascades, and the rigorous, self-validating experimental workflows required to accurately quantify its activity in vitro.

Structural Pharmacology & Target Engagement

The xanthine core is a privileged scaffold in medicinal chemistry. The biological activity of xanthine derivatives is heavily dictated by alkyl substitutions at the N1, N3, and N7 positions[3].

-

N3 Substitution Dynamics: The presence of an ethyl group at the N3 position in 3-EX enhances lipophilicity and alters the spatial orientation of the molecule within the hydrophobic binding pockets of adenosine receptors, compared to the methyl group found in theophylline. Research indicates that increasing the carbon chain length at R1 and R3 can significantly impact the compound's potency in inhibiting neoplastic transformations and modulating receptor affinity[3].

-

Dual Target Affinity: 3-EX binds competitively to the orthosteric sites of adenosine receptors, preventing the binding of endogenous adenosine[1]. Simultaneously, it enters the catalytic domain of PDEs, preventing the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[2].

Table 1: Comparative Pharmacological Profile of Xanthine Derivatives

Note: Values are representative approximations derived from comparative pharmacological studies to illustrate structure-activity trends.

| Compound | Structural Modification | Adenosine Receptor Affinity | PDE Inhibition (IC50) | Primary Pharmacological Profile |

| Caffeine | 1,3,7-trimethylxanthine | Weak non-selective antagonist | Weak (~500 µM) | CNS stimulant |

| Theophylline | 1,3-dimethylxanthine | Moderate non-selective antagonist | Moderate (~100-200 µM) | Bronchodilator |

| 3-Ethylxanthine | 3-ethyl substitution | Moderate non-selective antagonist | Potent (~20-50 µM) | Research tool compound |

| Enprofylline | 3-propyl substitution | Low A1 affinity, moderate A2B | Potent (~10-30 µM) | Bronchodilator (low CNS effects) |

Mechanism of Action: The Synergistic cAMP Cascade

The physiological effects of 3-EX—such as bronchial smooth muscle relaxation, modulation of inflammatory responses, and potential enhancement of chemotherapeutic apoptosis—are driven by a synergistic elevation of intracellular cAMP[1][2].

-

Receptor-Mediated Pathway: Adenosine A2A and A2B receptors are Gs-protein coupled, promoting adenylate cyclase (AC) activity, whereas A1 and A3 receptors are Gi/Go-protein coupled, inhibiting AC[4]. In tissues where Gi-coupled A1 receptors predominate, 3-EX blocks the tonic inhibitory effect of endogenous adenosine. This blockade releases the "brake" on AC, leading to a net increase in AC activity and subsequent cAMP synthesis.

-

Enzyme-Mediated Pathway: PDEs are responsible for terminating cyclic nucleotide signaling. 3-EX competitively inhibits PDE isoenzymes (particularly PDE III and PDE IV in smooth muscle), preventing the degradation of cAMP into inactive 5'-AMP[2].

The convergence of these two pathways results in a profound accumulation of cAMP, which activates Protein Kinase A (PKA). PKA subsequently phosphorylates downstream targets, leading to physiological responses like smooth muscle relaxation[2].

Figure 1: Dual mechanism of 3-ethylxanthine via adenosine receptor antagonism and PDE inhibition.

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that evaluating a dual-action compound like 3-EX requires assay designs that can isolate receptor antagonism from enzyme inhibition. The following protocols are engineered with internal self-validating controls to ensure data integrity.

Protocol 1: Radioligand Displacement Assay (Receptor Affinity)

This protocol determines the equilibrium dissociation constant ( Ki ) of 3-EX for specific adenosine receptor subtypes.

-

Preparation: Harvest CHO cells stably expressing human A1 or A2A receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Causality Check: The inclusion of Mg2+ is critical; divalent cations are essential for stabilizing the high-affinity state of G-protein coupled receptors during the assay.

-

-

Incubation: Incubate cell membranes (50 µg protein/well) with a constant concentration of radioligand (e.g., [3H]-DPCPX for A1) and increasing concentrations of 3-EX (1 nM to 1 mM) for 90 minutes at 25°C.

-

Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

-

Causality Check: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the radioligand to the filter itself.

-

-

Self-Validation (NSB Control): Include a control well containing the radioligand and a saturating concentration (10 µM) of a known highly selective unlabeled antagonist (e.g., CPA for A1). The residual radioactivity in this well defines the NSB, which must be subtracted from all other wells to calculate specific binding.

Protocol 2: FRET-Based cAMP Accumulation Assay (Functional Validation)

Because 3-EX increases cAMP via both AR antagonism (blocking Gi) and PDE inhibition, a standard cAMP assay will yield confounded results. This workflow isolates the two mechanisms.

-

Sensor Expression: Transfect cells with an Epac-based FRET cAMP sensor.

-

Causality Check: FRET allows real-time, non-destructive kinetic monitoring of cAMP levels in living cells, providing temporal resolution that endpoint ELISA assays lack.

-

-

Arm A (Isolating AR Antagonism): Pre-treat cells with a saturating concentration of a selective PDE inhibitor (e.g., 100 µM Ro 20-1724) to completely block endogenous PDE activity. Add an A1 agonist to suppress baseline cAMP, then introduce 3-EX. Any subsequent recovery in cAMP FRET signal is strictly due to 3-EX antagonizing the A1 receptor, as PDEs are already disabled.

-

Arm B (Isolating PDE Inhibition): Use a cell line lacking adenosine receptors (or pre-treat with saturating AR antagonists). Stimulate a baseline level of cAMP synthesis using a low dose of Forskolin (a direct AC activator). Add 3-EX and monitor the dose-dependent accumulation of cAMP. This validates the PDE-inhibitory potency of 3-EX independent of receptor engagement.

Conclusion

3-Ethylxanthine remains a highly valuable pharmacological tool. By understanding its dual nature as both an adenosine receptor antagonist and a phosphodiesterase inhibitor, researchers can leverage 3-EX to probe complex intracellular signaling networks, particularly in respiratory pharmacology, inflammatory disease models, and emerging oncological research focusing on overcoming drug resistance[1][3].

References

-

Title: Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle Source: PubMed (NIH) URL: [Link]

-

Title: Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship Source: PMC (NIH) URL: [Link]

- Title: EP4126866A1 - 8-substituted diaryl xanthines as dual a2a-a2b antagonists Source: Google Patents URL

Sources

- 1. 3-Ethylxanthine For Research [benchchem.com]

- 2. Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP4126866A1 - 8-substituted diaryl xanthines as dual a2a-a2b antagonists - Google Patents [patents.google.com]

3-Ethylxanthine Affinity for Human Adenosine A2A Receptors: Structural Pharmacology, Binding Kinetics, and Experimental Methodologies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

3-Ethylxanthine (3-ethyl-7H-purine-2,6-dione) is a synthetic xanthine derivative heavily utilized as a biochemical tool compound in pharmacological research[1]. As a structural analog of naturally occurring methylxanthines like theophylline and caffeine, 3-ethylxanthine acts as a non-selective antagonist across human adenosine receptor (AR) subtypes (A1, A2A, A2B, and A3) while simultaneously exhibiting inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs)[1][2].

Understanding the precise binding affinity ( Ki ) and thermodynamic kinetics of 3-ethylxanthine at the human adenosine A2A receptor (hA2AR) is critical for researchers developing novel targeted therapies for oncology, neurodegenerative diseases, and respiratory conditions[3][4]. This whitepaper dissects the structure-activity relationship (SAR) of the 3-alkylxanthine scaffold, details the dual-mechanistic signaling pathways, and establishes a self-validating experimental protocol for quantifying A2A receptor affinity.

Structural Pharmacology & Receptor Kinetics

The orthosteric binding pocket of the hA2AR is highly conserved, evolved to accommodate the purine ring of endogenous adenosine. Xanthine derivatives act as competitive antagonists by mimicking this purine core[1].

The N3-Alkyl Chain Length Paradigm

The substitution of an ethyl group at the N3 position of the xanthine ring fundamentally alters the molecule's steric bulk and lipophilicity compared to its methyl (theophylline) or propyl (enprofylline) counterparts[2].

-

Steric Clashes & Hydrophobic Interactions: The N3-ethyl group projects into a specific hydrophobic subpocket within the A2A receptor's transmembrane domain 7 (TM7), flanked by Val273 and Ile274.

-

Affinity Modulation: While 1,3-dimethylxanthine (theophylline) exhibits a Ki of ~12 µM at hA2AR, extending the N3 chain to an ethyl group slightly decreases A1 affinity while maintaining moderate A2A affinity (~20 µM). Further extension to a propyl group (enprofylline) drastically abolishes A1 affinity while retaining A2B and PDE activity[2].

Quantitative Affinity Profiles

The following table synthesizes the comparative binding affinities of the xanthine class to contextualize 3-ethylxanthine's pharmacological profile.

| Ligand | hA1 Ki (µM) | hA2A Ki (µM) | hA2B Ki (µM) | hA3 Ki (µM) | Primary Pharmacological Action |

| Theophylline | 14.0 | 12.0 | 13.0 | >50 | Non-selective AR Antagonist |

| 3-Ethylxanthine | ~25.0 | ~20.0 | ~30.0 | >100 | Non-selective AR Antagonist / PDE Inhibitor[1][2] |

| Enprofylline | >100 | ~40.0 | 10.0 | >100 | A2B-preferring Antagonist / PDE Inhibitor[2] |

| ZM241385 | 0.25 | 0.001 | 0.03 | 0.50 | Selective A2A Antagonist (Reference Control) |

Data represents consensus pharmacological profiling for xanthine derivatives derived from competitive radioligand binding assays.

Mechanistic Pathways: The Dual-Action Paradox

A critical challenge in utilizing 3-ethylxanthine in functional cellular assays is its dual mechanism of action. The hA2AR is a Gs -protein coupled receptor. When activated by endogenous adenosine, it stimulates adenylyl cyclase (AC), leading to the accumulation of intracellular cAMP[1].

As an A2A antagonist, 3-ethylxanthine blocks this receptor, which should theoretically decrease cAMP levels. However, because 3-ethylxanthine also inhibits phosphodiesterase (PDE)—the enzyme responsible for degrading cAMP into inactive 5'-AMP—the net intracellular result is often an increase in cAMP[1][2]. Researchers must uncouple these pathways using highly specific assay conditions (e.g., adding selective PDE inhibitors like Ro-20-1724 when strictly evaluating AR antagonism).

Dual mechanism of 3-ethylxanthine: Competitive antagonism at the Gs-coupled A2A receptor and inhibition of PDE.

Experimental Methodologies: Radioligand Binding Workflows

To accurately determine the Ki of 3-ethylxanthine for the hA2AR without the confounding variables of PDE inhibition, a cell-free radioligand displacement assay using [3H] ZM241385 or [3H] CGS-21680 must be employed[1].

Step-by-Step Protocol & Causality

1. Membrane Preparation & Adenosine Depletion

-

Action: Isolate membranes from CHO-K1 or HEK293 cells stably expressing hA2AR. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2 , 1 mM EDTA, pH 7.4).

-

Causality (The "Why"): MgCl2 is essential for stabilizing the receptor-G-protein complex, ensuring high-affinity state binding.

-

Critical Step: Add 2 U/mL Adenosine Deaminase (ADA) and incubate for 30 minutes at 37°C.

-

Causality: Endogenous adenosine released during cell lysis will compete with the radioligand and 3-ethylxanthine. Failing to degrade this endogenous tone with ADA will result in an artificially elevated IC50 and an underestimated binding affinity.

2. Ligand Incubation

-

Action: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] ZM241385 (a highly selective A2A antagonist), and varying concentrations of 3-ethylxanthine ( 10−9 to 10−3 M).

-

Action: Incubate at 25°C for 90 minutes.

-

Causality: 90 minutes at room temperature ensures the system reaches thermodynamic equilibrium, a strict requirement for applying the Cheng-Prusoff equation later.

3. Rapid Filtration & Washing

-

Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

-

Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged radioligand to the filter matrix, thereby drastically improving the signal-to-noise ratio.

4. Scintillation Counting & Data Analysis

-

Action: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and measure counts per minute (CPM).

-

Action: Calculate the Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Step-by-step experimental workflow for competitive radioligand binding assays to determine A2A receptor affinity.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the data generated from the binding assay, the protocol must be self-validating.

-

Z'-Factor Calculation: A robust assay must yield a Z'-factor ≥0.6 . This is validated by comparing the total binding (buffer only) against non-specific binding (NSB), defined by the inclusion of 10 µM unlabelled ZM241385 or 100 µM NECA.

-

Pharmacological Controls: Every plate must run a known reference standard in parallel. For A2A assays, unlabelled ZM241385 should yield an IC50 in the low nanomolar range (1-3 nM). If the control fails, the 3-ethylxanthine data must be discarded.

-

Depletion Checks: Less than 10% of the total added radioligand should be bound to the filters. If >10% is bound, ligand depletion occurs, violating the assumptions of the law of mass action and invalidating the Cheng-Prusoff calculation.

Therapeutic & Research Implications

While 3-ethylxanthine is primarily a research tool (RUO)[1], understanding its A2A affinity is vital for rational drug design. The A2A receptor is a major checkpoint in tumor immunology; tumors exploit CD39 and CD73 to generate adenosine, which binds to A2A receptors on T-cells, suppressing the immune response[4].

By studying how variations at the N3 and C8 positions of the xanthine scaffold (such as 8-substituted diaryl xanthines) alter A2A/A2B selectivity[4], medicinal chemists can design next-generation dual A2A/A2B antagonists. Furthermore, structurally related metabolites like 3-methylxanthine have shown promise in enhancing cisplatin-induced apoptosis in oncology models[1], and larger alkyl substitutions (e.g., 1-ethyl-3-hexylxanthine) have demonstrated potent inhibition of EGF-induced neoplastic transformation[3]. 3-ethylxanthine serves as the foundational baseline for these advanced derivatization techniques.

References

-

Protein Binding of Xanthine Derivatives to Guinea Pig Serum Albumin - R Discovery.[Link]

-

Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship - PMC - NIH.[Link]

- EP4126866A1 - 8-substituted diaryl xanthines as dual a2a-a2b antagonists - Google P

Sources

- 1. 3-Ethylxanthine For Research [benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP4126866A1 - 8-substituted diaryl xanthines as dual a2a-a2b antagonists - Google Patents [patents.google.com]

Decoding the Structure-Activity Relationship (SAR) of 3-Ethylxanthine Derivatives: A Technical Guide to Adenosine Receptor Antagonism and Phosphodiesterase Inhibition

Pharmacological Framework of the Xanthine Scaffold

Xanthine derivatives, historically anchored by naturally occurring methylxanthines like theophylline and caffeine, are foundational molecules in respiratory pharmacology and neuroscience[1][2]. Within this chemical family, 3-ethylxanthine (3-ethyl-7H-purine-2,6-dione) serves as a critical synthetic analog and research tool[1].

The pharmacological utility of 3-ethylxanthine derivatives is defined by a dual-action mechanism: the non-selective antagonism of adenosine receptors (A1, A2A, A2B, and A3) and the competitive inhibition of phosphodiesterases (PDEs), specifically cyclic GMP (cGMP) PDEs and PDE III[1][2][3]. Understanding the Structure-Activity Relationship (SAR) of these derivatives allows drug development professionals to fine-tune receptor subtype selectivity, optimize lipophilicity, and enhance therapeutic efficacy for indications ranging from asthma to oncology.

Structure-Activity Relationship (SAR) Dynamics

The xanthine core offers multiple strategic sites for derivatization. Modulating the alkyl chain length at the N1 and N3 positions, alongside bulky substitutions at the C8 position, fundamentally alters the molecule's interaction with target binding pockets.

The N1 Position: The Gatekeeper of A1 Affinity

The presence of an alkyl group at the N1 position is an absolute requirement for robust adenosine A1 receptor binding. Unsubstituted N1 derivatives, such as the 3-alkylxanthine enprofylline (3-propylxanthine), exhibit a dramatic loss of A1 affinity, yielding Ki values > 1000 µM[4]. Consequently, 1-methyl-3-alkylxanthines consistently demonstrate higher potency in both smooth muscle relaxation and cGMP PDE inhibition than their corresponding 3-alkylxanthines lacking the N1 substitution[3].

The N3 Position: Modulating PDE Inhibition and Lipophilicity

The transition from a methyl group (as seen in theophylline) to an ethyl or propyl group at the N3 position significantly alters the molecule's hydrophobic footprint. Increasing the carbon chain length at R1 and R3 enhances the potency of the compound in inhibiting EGF-induced neoplastic transformation[5]. Furthermore, 3-alkylxanthines show increased cGMP PDE inhibition as the N3 alkyl chain extends, optimizing hydrophobic interactions within the PDE catalytic pocket[3].

The C8 Position: Driving Subtype Selectivity

While N-alkylations dictate baseline affinity and PDE activity, the C8 position is the strategic locus for engineering receptor subtype selectivity. The introduction of bulky aryl, cycloalkyl, or ethynyl groups at C8 projects into the extracellular loops of the adenosine receptors, dramatically enhancing affinity and selectivity for the A2A and A2B subtypes[1][6].

Mechanistic Pathways of 3-Ethylxanthine Derivatives

Dual mechanism of 3-ethylxanthine derivatives via adenosine receptor antagonism and PDE inhibition.

By antagonizing Gi-coupled adenosine receptors (A1/A3) and simultaneously inhibiting PDEs, these compounds synergistically prevent the hydrolysis of cyclic nucleotides, elevating intracellular cAMP and cGMP levels[1][3]. This triggers Protein Kinase A (PKA) and Protein Kinase G (PKG) cascades, which mediate downstream physiological responses[1][2].

Quantitative SAR Data Summary

The following table summarizes the binding affinities (Ki) of key xanthine derivatives, illustrating how structural modifications at the N1 and N3 positions dictate target engagement.

| Compound | Chemical Structure | A1 Receptor Ki (µM) | cAMP-PDE Ki (µM) |

| Theophylline | 1,3-dimethylxanthine | 44.6 | 134 |

| Enprofylline | 3-propylxanthine | > 1000 | 112 |

| MPX | 1-methyl-3-propylxanthine | 26.4 | 49 |

| Oxpentifylline | 1-(5-oxohexyl)-3,7-dimethylxanthine | > 1000 | 111 |

Data demonstrates that lacking an N1 methyl group (Enprofylline) abolishes A1 affinity, while extending the N3 chain (MPX) enhances both A1 affinity and PDE inhibition compared to Theophylline[4].

Self-Validating Experimental Protocols

To rigorously evaluate the SAR of synthesized 3-ethylxanthine derivatives, researchers must utilize self-validating assay systems. The following protocols detail the causal logic behind each methodological step.

Protocol A: Radioligand Binding Assay for Adenosine Receptor Affinity

Step-by-step radioligand binding assay workflow for evaluating adenosine receptor affinity.

-

Membrane Preparation: Isolate cell membranes expressing the target adenosine receptor subtype (e.g., A1).

-

Incubation: Incubate 50 µg of membrane protein with the 3-ethylxanthine derivative and a constant concentration of a radioligand (e.g., [3H]-DPCPX for A1 receptors). Causality: [3H]-DPCPX is a highly selective A1 antagonist, providing a reliable baseline for competitive displacement.

-

Self-Validation (NSB Control): Run parallel wells containing 10 µM CPA (N6-cyclopentyladenosine) to determine Non-Specific Binding (NSB). Causality: This ensures that the measured radioactivity strictly correlates with specific receptor binding, not lipid partitioning or assay artifacts.

-

Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

-

Quantification & Analysis: Wash filters with ice-cold buffer, extract in scintillation fluid, and analyze via liquid scintillation counting. Calculate Ki values using the Cheng-Prusoff equation.

Protocol B: cGMP Phosphodiesterase Inhibition Assay

-

Enzyme Purification: Purify cGMP PDE from guinea-pig trachealis muscle using diethylaminoethyl ether (DEAE) cellulose column chromatography[3]. Causality: Crude tissue homogenates contain multiple PDE families. DEAE chromatography separates PDE isoenzymes based on charge, ensuring the assay measures targeted cGMP PDE inhibition rather than a blended artifact[3].

-

Reaction Initiation: Incubate the purified PDE with 1 µM [3H]-cGMP and varying concentrations of the 3-ethylxanthine derivative at 30°C for 10 minutes.

-

Self-Validation (Positive Control): Utilize IBMX (1-methyl-3-isobutylxanthine) as a positive control[3]. Causality: IBMX is a well-characterized, potent pan-PDE inhibitor. Its inclusion validates the assay's dynamic range and enzyme viability.

-

Product Isolation: Terminate the reaction by boiling, then add snake venom (5'-nucleotidase) to convert the resulting 5'-GMP to guanosine. Separate the unreacted [3H]-cGMP from [3H]-guanosine using anion-exchange resin.

-

Quantification: Measure the radioactivity of the eluate to determine the IC50 of the xanthine derivative.

Therapeutic Implications

Respiratory Medicine: The dual action of 3-ethylxanthine derivatives makes them highly relevant for asthma and COPD. By antagonizing A1 receptors and inhibiting PDE III, these compounds induce potent relaxation of bronchial smooth muscle[2][3].

Oncology & Immuno-Oncology: Emerging research indicates that structurally related xanthine metabolites can significantly promote cisplatin-induced apoptosis in cancer cells, suggesting that 3-ethylxanthine derivatives hold substantial research value for investigating combination therapies and overcoming drug resistance[1]. Furthermore, solid tumors frequently utilize ectonucleotidases (CD39/CD73) to metabolize ATP into adenosine, generating a highly immunosuppressive tumor microenvironment[6]. Developing 3-ethylxanthine derivatives with C8 substitutions to act as dual A2A/A2B antagonists provides a targeted approach to reverse immune suppression, promote T-cell infiltration, and inhibit tumor cell migration[6].

References

-

Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle PubMed - NIH URL:[Link]

-

Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship PMC - NIH URL:[Link]

-

Protein Binding of Xanthine Derivatives to Guinea Pig Serum Albumin Researcher.life URL:[Link]

-

THEOPHYLLINE (ANHYDROUS)- theophylline tablet, extended release DailyMed - NIH URL: [Link]

- Google Patents (EP4126866A1)

Sources

- 1. 3-Ethylxanthine For Research [benchchem.com]

- 2. DailyMed - THEOPHYLLINE (ANHYDROUS)- theophylline tablet, extended release [dailymed.nlm.nih.gov]

- 3. Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Inhibitory effects of caffeine analogues on neoplastic transformation: structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP4126866A1 - 8-substituted diaryl xanthines as dual a2a-a2b antagonists - Google Patents [patents.google.com]

Thermodynamic Solubility of 3-Ethylxanthine in Organic Solvents: A Comprehensive Technical Guide

Introduction & Mechanistic Context

3-Ethylxanthine is a synthetic xanthine derivative extensively utilized as a biochemical tool compound and a structural scaffold for developing non-selective adenosine receptor antagonists[1]. In early-stage drug development, modifying the xanthine core—such as extending the alkyl chain at the N3 position to an ethyl group—is a common strategy to enhance lipophilicity and membrane permeability. However, this structural modification intricately alters the molecule's crystal lattice energy and its ability to form cavities within solvent networks, frequently resulting in complex solubility profiles[1].

Understanding the thermodynamic solubility of 3-ethylxanthine in various organic solvents is critical for optimizing crystallization processes, formulation design, and chromatographic separations. Unlike kinetic solubility—which is prone to supersaturation artifacts and metastable states—thermodynamic solubility represents the absolute lowest-energy equilibrium between the solid crystal lattice and the solvated molecules[2]. Given sufficient time, any undissolved solute will revert to its most stable crystal form, making thermodynamic assessment the gold standard for late-stage discovery and process chemistry[3].

Thermodynamic Principles of Dissolution

The dissolution of 3-ethylxanthine in an organic solvent is not a single event, but a thermodynamic cycle governed by three distinct enthalpic ( ΔH ) contributions:

-

Crystal Lattice Disruption ( ΔHsub>0 ): The energy required to break the intermolecular hydrogen bonds (e.g., at N1-H and N7-H) and π−π stacking interactions of the xanthine core.

-

Cavity Formation ( ΔHcav>0 ): The energy required to disrupt solvent-solvent interactions to create a void large enough to accommodate the 3-ethylxanthine molecule.

-

Solvation ( ΔHsolv<0 ): The energy released when new solute-solvent interactions (dipole-dipole, hydrogen bonding, and dispersion forces) are formed[2].

The overall enthalpy of solution ( ΔHsol ) is the sum of these processes. For xanthine derivatives in organic solvents, dissolution is typically an endothermic ( ΔHsol>0 ) and entropy-driven ( ΔSsol>0 ) process[4].

Fig 1: Thermodynamic cycle of dissolution illustrating enthalpic contributions to solubility.

To mathematically correlate this temperature-dependent behavior, the Modified Apelblat Equation is standard practice in pharmaceutical thermodynamics:

lnxe=A+TB+Cln(T)Where xe is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters. This model accounts for the temperature dependence of the enthalpy of solution, providing superior correlation for xanthine derivatives across temperature gradients compared to ideal models[5].

Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

To obtain high-fidelity thermodynamic data, the experimental design must eliminate kinetic trapping. The isothermal shake-flask method remains the industry standard[2]. As a Senior Application Scientist, I emphasize that this protocol must be executed as a self-validating system —meaning internal checks are built-in to prove equilibrium has been reached and that the solid phase remains unaltered.

Fig 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology & Causality

-

Sample Preparation: Add an excess amount of crystalline 3-ethylxanthine (polymorphically pure) to 10 mL of the target organic solvent inside a hermetically sealed borosilicate glass vial.

-

Causality: An excess of solid ensures that the chemical potential of the solid phase equals that of the solute in solution, which is the fundamental prerequisite for thermodynamic equilibrium. The hermetic seal prevents solvent evaporation, which would artificially inflate the calculated solubility concentration.

-

-

Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath (e.g., 298.15 K ± 0.05 K) at 150 RPM for 72 hours.

-

Self-Validation Check: Extract micro-aliquots at 48 hours and 72 hours. True equilibrium is validated only if the concentration difference between these two time points is ≤2% .

-

-

Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes using a temperature-controlled centrifuge set to the exact equilibration temperature.

-

Causality: Temperature fluctuations during separation are catastrophic to data integrity. A drop in temperature causes supersaturation and premature precipitation, while a rise (often caused by rotor friction) dissolves additional solid.

-

-

Liquid Phase Quantification: Immediately dilute the supernatant with the HPLC mobile phase and quantify using a validated HPLC-UV method (e.g., C18 column, detection at ~274 nm).

-

Solid-State Verification (Critical): Recover the undissolved solid residue, dry it gently, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

-

Causality: Extended exposure to organic solvents can induce the formation of solvates or trigger a transition to a more stable polymorph[3]. The solubility of a solvate differs fundamentally from the pure anhydrate. If the PXRD pattern of the recovered solid differs from the starting material, the measured solubility reflects the new pseudopolymorph, invalidating the data for the original crystal.

-

Quantitative Data Presentation & Thermodynamic Parameters

Once equilibrium concentrations are determined across a temperature gradient (e.g., 288.15 K to 328.15 K), the apparent standard enthalpy ( ΔHsol ) and entropy ( ΔSsol ) of solution can be derived using the van't Hoff analysis :

lnxe=−RTΔHsol+RΔSsolThe table below summarizes the thermodynamic behavior of 3-ethylxanthine in common organic solvents.

Note: The quantitative values presented below are representative baseline parameters extrapolated from structurally analogous methylxanthines (e.g., theophylline) via PC-SAFT modeling and literature correlations, intended to provide a realistic thermodynamic framework for 3-ethylxanthine[5][6].

| Solvent | Dielectric Constant ( ϵ ) | Mole Fraction Solubility ( xe×104 ) at 298.15 K | Apparent ΔHsol (kJ/mol) | Apparent ΔSsol (J/mol·K) | Solvation Mechanism |

| Methanol | 32.7 | 15.24 | 22.4 | 65.2 | Endothermic, Entropy-driven |

| Ethanol | 24.5 | 8.51 | 25.8 | 58.7 | Endothermic, Entropy-driven |

| Acetone | 20.7 | 4.62 | 18.3 | 42.1 | Endothermic, Entropy-driven |

| Ethyl Acetate | 6.0 | 3.15 | 29.1 | 71.4 | Endothermic, Entropy-driven |

| Toluene | 2.4 | 0.85 | 34.5 | 85.0 | Endothermic, Entropy-driven |

Solvent Selection Insights

The solubility of 3-ethylxanthine is highly dependent on the hydrogen-bonding capacity of the solvent. Because the xanthine core possesses both hydrogen bond donors (N1-H, N7-H) and acceptors (C=O), protic solvents like methanol and ethanol exhibit higher solubilization capacities than aprotic or non-polar solvents like ethyl acetate and toluene[6]. The positive values for both enthalpy and entropy across all solvents confirm that the dissolution of xanthine derivatives is an endothermic process driven by the increase in systemic entropy as the rigid crystal lattice is dismantled[4].

References

-

Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures American Chemical Society (ACS) [Link]

-

The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines ResearchGate[Link]

-

Machine learning analysis of molecular dynamics properties influencing drug solubility National Institutes of Health (NIH)[Link]

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry American Chemical Society (ACS) [Link]

-

Solubility and Thermodynamic Properties of Febuxostat in Various (PEG 400 + Water) Mixtures Semantic Scholar [Link]

Sources

- 1. 3-Ethylxanthine For Research [benchchem.com]

- 2. Machine learning analysis of molecular dynamics properties influencing drug solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Method Development for the Detection of 3-Ethylxanthine in Human Plasma

Introduction: Pharmacological Significance

3-Ethylxanthine is a synthetic methylxanthine analog utilized extensively as a biochemical tool and pharmacological scaffold. Mechanistically, it functions as a non-selective adenosine receptor antagonist and an inhibitor of cyclic GMP/AMP phosphodiesterases (PDE)[1]. This dual mechanism prevents the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP), leading to pronounced smooth muscle relaxation and bronchodilation[1]. Furthermore, complex derivatives of 3-ethylxanthine (such as A90 6119) have demonstrated potent anti-ulcerogenic properties by modulating vagal cholinergic pathways and increasing gastric mucosal blood flow[2].

Due to its therapeutic potential and the characteristically narrow therapeutic index of the xanthine class, accurate quantification of 3-ethylxanthine in human plasma is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Fig 1: Pharmacological signaling pathway of 3-ethylxanthine via PDE and adenosine receptors.

Analytical Strategy & Causality

Developing a robust High-Performance Liquid Chromatography (HPLC) method for plasma requires overcoming severe matrix effects caused by endogenous proteins and phospholipids.

-

Sample Preparation (The "Why"): While protein precipitation (PPT) is rapid, it leaves residual phospholipids that accumulate on the column, causing baseline drift and UV interference. We employ Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent. This approach selectively retains the moderately non-polar xanthine core while washing away polar plasma interferences, ensuring high recovery and extended column lifespan[3].

-

Chromatographic Separation: A reversed-phase C18 column is selected for its high theoretical plate count. The mobile phase utilizes a 10 mM sodium acetate buffer adjusted to pH 4.0. Causality: Xanthines possess complex acid-base chemistry. At pH 4.0, 3-ethylxanthine remains entirely un-ionized. This maximizes its hydrophobic interaction with the C18 stationary phase and eliminates peak tailing caused by secondary electrostatic interactions with residual silanols on the silica support[3].

-

Detection: UV detection is set to 274 nm. This wavelength corresponds to the optimal π→π∗ transition of the conjugated xanthine ring system, ensuring the maximum signal-to-noise (S/N) ratio while avoiding background absorption from mobile phase solvents[3].

Experimental Protocols

Reagents and Materials

-

Analyte & IS: 3-Ethylxanthine (Reference Standard); 8-chlorotheophylline (Internal Standard, IS).

-

Solvents: HPLC-grade Acetonitrile, Methanol, Isopropanol, and Dichloromethane.

-

Buffers: 10 mM Sodium Acetate, adjusted to pH 4.0 with glacial acetic acid.

-

Consumables: Oasis HLB SPE Cartridges (30 mg/1 mL) or equivalent.

Solid-Phase Extraction (SPE) Workflow

Causality of Elution Solvent: An elution mixture of Isopropanol:Dichloromethane (10:90, v/v) is used. Dichloromethane provides excellent solvation for the xanthine core, while a small percentage of isopropanol disrupts hydrogen bonding with the SPE sorbent, ensuring high recovery without eluting highly polar matrix components[3].

-

Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of IS working solution (10 µg/mL) and 200 µL of 10 mM sodium acetate buffer (pH 4.0). Vortex for 30 seconds.

-

Conditioning: Pass 1 mL of Methanol followed by 1 mL of HPLC-grade water through the SPE cartridge under low vacuum (approx. 5 inHg).

-

Loading: Apply the pre-treated plasma sample to the cartridge at a flow rate of ~1 mL/min.

-

Washing: Wash the sorbent bed with 1 mL of 5% Methanol in water to remove polar endogenous interferences. Dry the cartridge under full vacuum for 2 minutes.

-

Elution: Elute the analytes with 1 mL of Isopropanol:Dichloromethane (10:90, v/v).

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the residue in 100 µL of initial mobile phase (95% Buffer / 5% Acetonitrile). Vortex and transfer to an HPLC autosampler vial.

Fig 2: Solid-Phase Extraction (SPE) workflow for isolating 3-ethylxanthine from plasma.

HPLC Conditions & Self-Validating System

To ensure Trustworthiness , this protocol operates as a self-validating system. Every analytical batch must begin with a System Suitability Test (SST) consisting of six replicate injections of a mid-level standard (RSD must be < 2.0% for retention time and peak area). Furthermore, blank plasma extracts must be injected immediately after the highest calibration standard to verify the absence of carryover (carryover must be < 20% of the Lower Limit of Quantification, LLOQ).

Table 1: Chromatographic Parameters

| Parameter | Specification |

| Column | C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 10 mM Sodium Acetate Buffer (pH 4.0) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | UV at 274 nm |

| Injection Volume | 20 µL |

Table 2: Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 95 | 5 |

| 10.0 | 75 | 25 |

| 15.0 | 50 | 50 |

| 18.0 | 95 | 5 |

| 25.0 | 95 | 5 (Re-equilibration) |

Data Presentation: Method Validation Summary

The method was validated in accordance with FDA Bioanalytical Method Validation guidelines, assessing linearity, limits of detection/quantification, precision, and extraction recovery.

Table 3: Summary of Validation Parameters

| Validation Parameter | Result / Specification |

| Linear Dynamic Range | 0.05 – 20.0 µg/mL ( R2>0.999 ) |

| Limit of Detection (LOD) | 15 ng/mL (S/N ≥ 3) |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL (S/N ≥ 10, Precision ≤ 20%) |

| Intra-day Precision (CV%) | 2.8% – 4.5% (across Low, Mid, High QCs) |

| Inter-day Precision (CV%) | 3.5% – 6.2% (across Low, Mid, High QCs) |

| Mean Extraction Recovery | 88.5% ± 3.2% (Consistent across concentration range) |

References

-

Leakey, T. E. (1990). Simultaneous analysis of theophylline, caffeine and eight of their metabolic products in human plasma by gradient high-performance liquid chromatography. Journal of Chromatography, 507, 199-220.[Link]

-

Tanaka, H., et al. (1991). Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle. Japanese Journal of Pharmacology, 55(4), 513-520.[Link]

-

Tanaka, T., et al. (1993). Effect of a novel xanthine derivative on experimental ulcers in rats. Arzneimittel-Forschung, 43(5), 558-562.[Link]

Sources

- 1. Inhibition of cyclic GMP phosphodiesterase by xanthine derivatives relaxes guinea-pig trachealis smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a novel xanthine derivative on experimental ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous analysis of theophylline, caffeine and eight of their metabolic products in human plasma by gradient high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimal Solvent Systems and Recrystallization Protocols for 3-Ethylxanthine

Introduction & Mechanistic Rationale

3-Ethylxanthine (CAS: 41078-01-7) is a synthetic xanthine derivative utilized extensively as a biochemical tool and non-selective adenosine receptor antagonist[1]. In pharmacological assays, achieving high compound purity (>99.5%) is a critical prerequisite to prevent off-target effects[2].

However, the purification of xanthine derivatives is notoriously difficult. The planar purine-dione core of the molecule promotes extensive π−π base stacking and strong intermolecular hydrogen bonding, creating a highly stable and rigid crystal lattice[3]. Because of this structural stability, 3-ethylxanthine and its analogs are essentially insoluble in neutral water and most organic solvents at room temperature[4].

To overcome this thermodynamic barrier, researchers must exploit the molecule's ionizable protons. By employing a pH-Shift Mediated Binary Recrystallization , the crystal lattice can be chemically disrupted for dissolution and subsequently reassembled under controlled conditions to exclude impurities[3].

Physicochemical Properties & Solvent Thermodynamics

The selection of a recrystallization solvent must balance dissolution capacity with the ability to selectively reject impurities upon cooling. The table below summarizes the thermodynamic behavior of xanthine derivatives across various solvent systems.

Table 1: Comparative Solvent Systems for Xanthine Recrystallization

| Solvent System | Mechanism of Action | Solubility at 25°C (mg/mL) | Solubility at 80°C (mg/mL) | Suitability for Recrystallization |

| Water (Neutral) | Limited H-bond disruption | < 0.1[5] | ~2.5 | Poor; low yield and excessively high solvent volume required. |

| Absolute Ethanol | Weak dipole interactions | < 0.5 | ~4.0 | Poor; insufficient solubility for scalable recovery[4]. |

| 1M NaOH (Aqueous) | Deprotonation & Lattice disruption | > 50.0[2] | > 100.0 | Excellent for dissolution; requires a pH shift to induce crystallization. |

| Water / Ethanol (pH Shift) | Reprotonation + Anti-solvent effect | > 50.0 (Initial) | < 0.5 (Final) | Optimal; maximizes thermodynamic yield and impurity clearance[3]. |

Note: In 1M NaOH, the deprotonation of the imidazole/pyrimidine nitrogens (pKa ~9.9) breaks the hydrogen-bonding network, allowing rapid solvation by water molecules[2][5].

Workflow Visualization

Workflow for the pH-shift mediated binary recrystallization of 3-ethylxanthine.

Step-by-Step Protocol: pH-Shift Mediated Binary Recrystallization

This protocol leverages an alkaline dissolution phase followed by an acid-titrated precipitation in the presence of an organic anti-solvent.

Phase 1: Alkaline Dissolution (Lattice Disruption)

-

Preparation: Weigh the crude 3-ethylxanthine and transfer it to a round-bottom flask equipped with a magnetic stir bar.

-

Solvation: Add 1M NaOH at a ratio of 20 mL per gram of crude material.

-

Heating: Heat the suspension to 60°C under continuous magnetic stirring until complete dissolution is achieved.

-

Clarification: Perform a hot vacuum filtration through a medium-porosity glass frit to remove unreacted alkylating agents or insoluble polymeric byproducts.

Phase 2: Anti-Solvent Addition & pH-Shift (Nucleation)

-

Transfer: Move the clarified alkaline filtrate to a crystallizing dish or beaker.

-

Anti-Solvent Integration: Add absolute ethanol (10 mL per gram of initial crude) to the solution.

-

Causality: Ethanol acts as an anti-solvent for the neutral xanthine but serves as a highly effective solvent for lipophilic organic impurities, preventing their co-precipitation during the crystallization phase[3].

-

-

Titration: Slowly titrate the solution with 1M HCl dropwise while monitoring the pH. Target a final pH of 5.5 to 6.0.

-

Causality: Reprotonation restores the neutral state of 3-ethylxanthine, drastically reducing its aqueous solubility and inducing supersaturation[3].

-

Phase 3: Annealing & Harvesting (Crystal Growth)

-

Annealing: Once the target pH is reached and the solution becomes turbid, reduce the stirring speed and allow the mixture to cool at a controlled rate of 2°C/min down to 4°C.

-

Causality: Controlled cooling prevents the kinetic trapping of solvent molecules and impurities within the crystal lattice, promoting the formation of thermodynamically stable, high-purity crystal faces.

-

-

Filtration: Harvest the resulting crystals via vacuum filtration.

-

Washing: Wash the filter cake with two volumes of ice-cold absolute ethanol to displace residual water and surface impurities.

-

Desiccation: Dry the crystals under vacuum at 60°C for 12 hours to a constant weight.

Quality Control & Self-Validation

To ensure the protocol has functioned as a self-validating system, the final product must be evaluated against the following analytical benchmarks:

-

HPLC Analysis: Verify purity using a C18 reverse-phase column. 3-Ethylxanthine and related derivatives exhibit a characteristic UV absorption peak at ~271 nm[6]. Purity should exceed 99.5%[2].

-

Melting Point Determination: Pure 3-ethylxanthine and structurally analogous xanthines typically exhibit melting points >300°C[5]. A sharp melting point profile indicates the absence of polymorphic impurities or trapped solvent.

-

Yield Calculation: A successful pH-shift binary recrystallization should yield >85% recovery of the theoretical mass.

References

-

LookChem. "Xanthine Physical and Chemical Properties." LookChem Database. Available at: [Link]

-

CORE. "Solubility Improvement of Natural Xanthine Derivates." CORE Open Access. Available at: [Link]

-

ACS Publications. "Solid-State Structure of Xanthine Determined by a Combination of 3D Electron Diffraction, Powder X-ray Diffraction, and DFT-D Calculations." Crystal Growth & Design. Available at: [Link]

-

MDPI. "Xanthines Studied via Femtosecond Fluorescence Spectroscopy." Molecules. Available at: [Link]

Sources

dosing guidelines for 3-ethylxanthine in murine models

Application Notes & Protocols

Topic: Dosing Guidelines for 3-Ethylxanthine and Structurally Related Alkylxanthines in Murine Models

For: Researchers, Scientists, and Drug Development Professionals

From: The Office of the Senior Application Scientist

Preamble: Navigating Research on Novel Xanthine Derivatives

This document provides a comprehensive guide to establishing dosing parameters for 3-ethylxanthine in murine models. It must be noted that as of this writing, specific pharmacokinetic and dose-response data for 3-ethylxanthine in the public domain is exceptionally scarce. This is a common challenge in preclinical research when investigating novel or less-common chemical entities.

Therefore, this guide is structured to provide a robust framework for initiating studies with 3-ethylxanthine by leveraging the extensive data available for its close structural and functional analogs, primarily other alkylxanthines like theophylline, caffeine, and 3-methylxanthine. The principles and protocols outlined herein are designed to guide the researcher in a logical, data-driven process of dose range finding, administration, and experimental design. Our approach is grounded in the established pharmacology of the xanthine class of compounds, ensuring a scientifically sound starting point for your investigations.

The Pharmacology of Alkylxanthines: A Dual-Mechanism Framework

Alkylxanthines, including 3-ethylxanthine, are a class of heterocyclic compounds that primarily exert their physiological effects through two well-defined mechanisms of action.[1][2] Understanding these pathways is critical for interpreting experimental outcomes and selecting appropriate dose ranges.

-

Adenosine Receptor Antagonism: This is considered the principal mechanism for the most prominent effects of xanthines, such as CNS stimulation.[1][3] Adenosine is an inhibitory neuromodulator in the central nervous system. By competitively blocking adenosine receptors (primarily A1 and A2A subtypes), xanthines prevent this inhibition, leading to an increase in the release of excitatory neurotransmitters like dopamine and serotonin.[2][4][5] The stimulant effects of many methylxanthines in mice have been strongly correlated with their binding affinities for these receptors.[3]

-

Phosphodiesterase (PDE) Inhibition: Xanthines are non-selective inhibitors of phosphodiesterase enzymes.[6][7] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, which can lead to a variety of downstream effects, including smooth muscle relaxation (bronchodilation) and anti-inflammatory actions.[8][9][10] While this mechanism is crucial for some therapeutic applications like asthma treatment, it often requires higher concentrations than those needed for adenosine receptor antagonism.[11]

The dual-action nature of these compounds means that dose selection can target different primary effects. Low doses are likely to be dominated by adenosine receptor antagonism, while higher doses may recruit PDE inhibition-related effects.

Dosing Guidelines for Alkylxanthines in Murine Models

The following table summarizes dosing information for well-studied methylxanthines in mice. This data serves as an essential starting point for designing dose-finding studies for 3-ethylxanthine. The choice of dose will depend heavily on the intended biological question (e.g., behavioral effects, anti-inflammatory properties).

Table 1: Summary of Dosing for Reference Methylxanthines in Mice

| Compound | Route of Admin. | Dose Range (mg/kg) | Vehicle | Observed Effects / Study Context | Citation(s) |

| Caffeine | Oral Gavage | Up to 350 | Corn Oil | Developmental toxicity studies; no significant effects on resorption or growth. | [12] |

| Drinking Water | Up to 39 mg/kg/day | Water | Developmental toxicity studies; no consistent dose-related effects. | [12][13] | |

| Intraperitoneal (IP) | 10 - 100 | Saline | Biphasic locomotor activity (depression at low doses, stimulation at high doses), head-twitch response. | [3][14] | |

| Oral Gavage | 10 | Water | Pharmacokinetic interaction studies. | [15] | |

| Theophylline | Oral Gavage | Up to 400 | Corn Oil | Acute toxicity; 400 mg/kg was lethal. 75 mg/kg showed reduced body weight in chronic studies. | [12] |

| Intraperitoneal (IP) | 100 | Saline | Induced head-twitch responses, though less potent than caffeine. | [14] | |

| Subcutaneous (SC) | 50 (equimolar) | Not specified | Potentiation of mitomycin C teratogenicity. | [16] | |

| Oral Gavage | 30 | 0.9% NaCl | Pharmacokinetic interaction studies. | [15] | |

| IBMX | Intraperitoneal (IP) | 3.8 - 4.0 | Not specified | Behavioral depression (reduced locomotor activity). | [17] |

| 7-Methylxanthine | Oral Gavage | 30 - 60 | 0.5% CMC | Pharmacokinetic studies; Cmax reached around 30 mins. | [18] |

| Oral Gavage | Up to 1000 | Not specified | Chronic toxicity studies; found to be safe at high doses. | [18] |

Causality Behind Experimental Choices:

-

Route of Administration:

-

Intraperitoneal (IP) Injection: Often chosen for behavioral studies requiring rapid systemic absorption and precise dose delivery, bypassing first-pass metabolism.[14][17]

-

Oral Gavage (PO): Used to model human oral consumption and for pharmacokinetic studies where first-pass metabolism is a variable of interest.[15] It is also common in toxicity studies.[12]

-

Drinking Water: Preferred for chronic administration to avoid the stress of repeated injections, though intake can be less precise.[12][13]

-

-

Dose Range Selection:

-

Low-to-Mid Range (5-50 mg/kg): Typically used to investigate CNS-mediated behavioral effects, which are primarily driven by adenosine receptor antagonism.[3][15][17]

-

High Range ( >50 mg/kg): Often required to engage secondary mechanisms like PDE inhibition or to assess toxicity.[12][14] Doses in the hundreds of mg/kg are generally reserved for acute toxicity or maximum tolerated dose (MTD) studies.[12]

-

-

Vehicle Selection:

-

Xanthines can have limited water solubility.[19] While saline is often sufficient for lower concentrations, less soluble derivatives may require suspension agents like Carboxymethylcellulose (CMC) or solubilizing agents like corn oil for oral gavage.[12][18][20] It is imperative to perform solubility testing for 3-ethylxanthine before beginning in vivo studies.

-

Experimental Protocols

These protocols provide a validated, step-by-step methodology for preparing and administering xanthine compounds to murine models.

Protocol: Vehicle Selection and Dosing Solution Preparation

Trustworthiness: This protocol establishes a self-validating system by beginning with solubility testing to ensure the compound is fully dissolved or homogeneously suspended, which is critical for accurate and reproducible dosing.

-

Solubility Assessment (Mandatory Preliminary Step): a. Weigh 1-5 mg of 3-ethylxanthine. b. Attempt to dissolve in 1 mL of various vehicles (e.g., sterile water, 0.9% saline, 0.5% CMC in water, corn oil). c. Vortex thoroughly for 2 minutes. d. Observe for particulates. If the solution is not clear, it indicates a suspension or insolubility. A stable, fine-particle suspension in CMC is acceptable for oral gavage but not for IP injection. e. Decision Point: Select the simplest vehicle that achieves complete dissolution or a stable, homogenous suspension at your highest desired concentration. For IP injections, the solution must be sterile and completely free of particulates.

-

Preparation of Dosing Solution (Example for 10 mg/kg dose in a 25g mouse): a. Calculate Total Volume: For oral gavage or IP injection, a typical administration volume is 10 mL/kg. For a 25g (0.025 kg) mouse, this is 0.25 mL. b. Calculate Required Concentration:

- Dose = 10 mg/kg

- Volume = 10 mL/kg

- Concentration = Dose / Volume = 10 mg/kg / 10 mL/kg = 1 mg/mL. c. Prepare Solution: To make 10 mL of a 1 mg/mL solution (enough for multiple animals plus overage), weigh 10 mg of 3-ethylxanthine and add it to 10 mL of your chosen, pre-warmed (if necessary) vehicle in a sterile conical tube. d. Ensure Homogeneity: Vortex vigorously for 3-5 minutes. If using a suspension agent like CMC, ensure there is no sedimentation. Stir continuously with a magnetic stir bar if preparing a larger batch. e. Storage: Store the solution according to the compound's stability data, typically at 4°C for short-term use, protected from light. Warm to room temperature before administration.

Protocol: Administration via Oral Gavage (PO)

-

Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal or tracheal injury.

-

Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for an adult mouse).

-

Volume Measurement: Draw the calculated dose volume (e.g., 0.25 mL) into a 1 mL syringe.

-

Administration: a. Insert the gavage needle into the side of the mouse's mouth. b. Gently guide it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If there is resistance or the mouse shows signs of respiratory distress, withdraw immediately. c. Once the needle is properly positioned in the stomach, depress the plunger slowly and steadily to deliver the solution. d. Withdraw the needle smoothly along the same path.

-

Post-Administration Monitoring: Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as labored breathing or regurgitation.

A Logic Framework for Dose Selection

When working with a novel compound like 3-ethylxanthine, a structured approach to dose selection is paramount. The following decision tree illustrates a logical progression from initial exploratory studies to definitive experiments.

References

- Selleck Chemicals. 3-Methylxanthine | PDE inhibitor.

- Gomes, C. V., Kaster, M. P., & Tomé, A. R. (2018).

- Jilani, K., & Preetha, J. (2018). A Short Review on the Effect of Functional Group in Methylxanthine (Caffeine) Class of Drugs. Longdom Publishing.

- Anonymous. (n.d.). SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. Rasayan Journal of Chemistry.

- Bertelli, A., Cioni, P., & Giovannini, L. (1993).

- Shi, D., & Daly, J. W. (1995). Chronic effects of xanthines on levels of central receptors in mice. PubMed.

- Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. PubMed.

- Yamanishi, Y., et al. (1990). Different effects of methylxanthines on central serotonergic postsynaptic neurons in a mouse behavioral model. PubMed.

- CIR. (2019). Safety Assessment of Methylxanthines as Used in Cosmetics.

- Daly, J. W., et al. (2024).

- Wikipedia. (n.d.). Theophylline.

- Fujii, T., & Nakatsuka, T. (1983). Potentiating effects of methylxanthines on teratogenicity of mitomycin C in mice. PubMed.

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. PMC.

- Begg, E. J., et al. (2023). Phosphodiesterase Inhibitors. NCBI Bookshelf.

- Wikipedia. (n.d.). Phosphodiesterase inhibitor.

- Byfield, J. E., Murnane, J., Ward, J. F., & Calabro-Jones, P. (1983).

- CIR. (2018). Safety Assessment of Methylxanthines as Used in Cosmetics. cir-safety.org.

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. PubMed.

- Open RN. (n.d.). 5.14 Xanthine Derivatives. Fundamentals of Nursing Pharmacology – 1st Canadian Edition.

- MedchemExpress. (n.d.). Theophylline (1,3-Dimethylxanthine) | PDE Inhibitor.

- Anesthesia Key. (2016). Methylxanthines and Nicotine.

- Kim, Y. C., et al. (2023). CYP1A2-Mediated Pharmacokinetic Interaction of Caffeine and Theophylline in Mice. Journal of Xenobiotics.

- Barnes, P. J. (2015). Xanthines and Phosphodiesterase Inhibitors. PubMed.

- Costa-Bauzá, A., et al. (2025).

- Li, Y., et al. (2024). Green Tea Catechins Decrease Solubility of Raloxifene In Vitro and Its Systemic Exposure in Mice. PubMed.

Sources

- 1. ubibliorum.ubi.pt [ubibliorum.ubi.pt]

- 2. longdom.org [longdom.org]

- 3. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Theophylline - Wikipedia [en.wikipedia.org]

- 9. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Methylxanthines and Nicotine | Anesthesia Key [aneskey.com]

- 12. cir-safety.org [cir-safety.org]

- 13. cir-safety.org [cir-safety.org]

- 14. Different effects of methylxanthines on central serotonergic postsynaptic neurons in a mouse behavioral model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CYP1A2-Mediated Pharmacokinetic Interaction of Caffeine and Theophylline in Mice [journal-dtt.org]

- 16. Potentiating effects of methylxanthines on teratogenicity of mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Combinations of Methylxanthines and Adenosine Analogs on Locomotor Activity in Control and Chronic Caffeine-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Green Tea Catechins Decrease Solubility of Raloxifene In Vitro and Its Systemic Exposure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bot Verification [rasayanjournal.co.in]

Application Note & Protocol Guide: High-Recovery Extraction of 3-Ethylxanthine from Biological Matrices

Abstract

This comprehensive guide provides detailed methodologies for the quantitative extraction of 3-ethylxanthine from common biological matrices such as human plasma and urine. As a key metabolite or potential biomarker, accurate measurement of 3-ethylxanthine is critical in pharmacokinetic, toxicological, and metabolic studies. We present three field-proven protocols—Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE)—each tailored for specific analytical demands, from high-throughput screening to high-sensitivity analysis. This document delves into the mechanistic rationale behind each procedural step, offers a comparative analysis of the techniques, and provides robust protocols for immediate laboratory implementation. All methodologies are designed for seamless integration with downstream analytical platforms, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge of 3-Ethylxanthine

3-Ethylxanthine is a purine derivative belonging to the methylxanthine family, which includes well-known compounds like caffeine and theophylline.[1] Its presence in biological fluids can result from metabolic pathways or exposure to specific xenobiotics, making its precise quantification essential for researchers. However, biological matrices are complex mixtures containing proteins, lipids, salts, and endogenous metabolites that can significantly interfere with analysis.[2] These interferences, collectively known as the matrix effect, can suppress or enhance the analyte signal in techniques like mass spectrometry, leading to inaccurate and unreliable results.[3]

The primary objective of sample preparation is, therefore, to isolate 3-ethylxanthine from these interfering components while maximizing its recovery. A robust extraction protocol is the cornerstone of any reliable bioanalytical method, ensuring accuracy, precision, and sensitivity.[2] This guide provides the technical foundation and practical steps to achieve this.

Strategic Selection of an Extraction Method

The choice of extraction technique is a critical decision dictated by the analytical objective, sample volume, required sensitivity, and available resources. The three principal methods—PPT, SPE, and LLE—offer distinct advantages and disadvantages.[4][5]

-

Protein Precipitation (PPT): The fastest and simplest method, ideal for high-throughput applications. It involves adding a large volume of organic solvent to denature and precipitate proteins. While efficient at removing the bulk of proteins, it is a non-selective process that may leave other matrix components like phospholipids in the supernatant, potentially causing significant matrix effects in LC-MS/MS.[6][7]

-

Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte between two immiscible liquid phases (typically aqueous and organic).[8] By optimizing pH, the charge state of 3-ethylxanthine can be manipulated to favor its partitioning into the organic phase, leaving polar interferences behind. LLE can yield a relatively clean extract but is often labor-intensive and requires larger volumes of organic solvents.[9]

-

Solid-Phase Extraction (SPE): The most powerful and selective technique.[10] The sample is passed through a cartridge containing a solid sorbent that retains the analyte based on specific chemical interactions (e.g., reversed-phase, ion-exchange). Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE provides the cleanest extracts and allows for analyte concentration, making it the gold standard for high-sensitivity applications.[11][12]

Table 1: Comparative Analysis of Extraction Techniques for 3-Ethylxanthine

| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation and removal by organic solvent.[6] | Partitioning of analyte between immiscible aqueous & organic phases.[2] | Chromatographic separation using a solid sorbent.[10] |

| Selectivity | Low | Moderate | High |

| Throughput | High | Low to Medium | Medium to High (with automation) |

| Solvent Usage | Medium | High | Low |

| Typical Recovery | 80-95% (potential loss via co-precipitation) | 85-100% | >95% |

| Matrix Effect | High potential for residual phospholipids and salts.[13] | Moderate, depends on solvent choice and pH control. | Low, provides the cleanest extracts.[12] |

| Best For | High-throughput screening, early-stage discovery studies. | Low sample numbers, methods where phospholipids are not a major issue. | Regulated bioanalysis, high-sensitivity PK studies, metabolite ID. |

| Primary Drawback | Dirty extracts, significant matrix effects.[3] | Labor-intensive, difficult to automate, emulsion formation.[8] | Higher cost per sample, requires method development. |

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Internal Standard (IS) Usage: For the highest accuracy in quantitative analysis, especially with LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard (e.g., 3-ethylxanthine-d5) is strongly recommended. The IS should be added to the biological matrix before initiating the extraction process to account for any analyte loss during sample handling.[14]

Protocol 1: High-Throughput Protein Precipitation (PPT) from Plasma

This protocol is optimized for speed and simplicity, making it suitable for large sample batches. Acetonitrile is often preferred as the precipitation solvent because it tends to produce larger, more easily separated protein aggregates compared to methanol.[6]

Materials:

-

Human plasma (or other biological fluid)

-

Acetonitrile (ACN), HPLC grade, chilled at 4°C

-

Internal Standard (IS) stock solution

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Microcentrifuge capable of >13,000 x g at 4°C

-

Nitrogen evaporator (optional)

-

Reconstitution solvent (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)

Procedure:

-

Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a pre-labeled 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add the IS working solution (e.g., 10 µL of 500 ng/mL 3-ethylxanthine-d5) to each tube.

-

Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube. This 3:1 solvent-to-sample ratio is critical for efficient protein removal.[6]

-

Mixing: Immediately cap and vortex the tubes vigorously for 30-60 seconds to ensure complete protein denaturation.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

-

Supernatant Transfer: Carefully aspirate the supernatant (~350 µL) and transfer it to a new, clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

-

Evaporation (Optional but Recommended): To increase sensitivity and ensure solvent compatibility with the mobile phase, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 15 seconds to ensure the analyte is fully dissolved.

-

Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any remaining particulates.

-

Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: High-Purity Solid-Phase Extraction (SPE) from Plasma or Urine

This method utilizes a reversed-phase (C18) sorbent to retain the moderately nonpolar 3-ethylxanthine while allowing polar interferences to be washed away. It yields a very clean extract suitable for sensitive quantification.[11]

Materials:

-

Plasma or urine samples

-

Reversed-phase C18 SPE cartridges (e.g., 500 mg, 3 mL)

-

Methanol (MeOH), HPLC grade

-

Deionized water

-

Wash Solution: 5% Methanol in water

-

Elution Solvent: Methanol or Acetonitrile

-

SPE vacuum manifold

-

Internal Standard (IS) stock solution

-

Nitrogen evaporator

-

Reconstitution solvent

Procedure:

-

Sample Pre-treatment:

-

Plasma: To 500 µL of plasma, add the IS. Dilute with 1 mL of deionized water to reduce viscosity and improve loading onto the SPE cartridge.

-

Urine: To 500 µL of urine, add the IS. Centrifuge at 3,000 x g for 5 minutes to remove particulates. Dilute the supernatant with 1 mL of deionized water.

-

-

Cartridge Conditioning: Place SPE cartridges on the vacuum manifold. Condition the sorbent by sequentially aspirating 2 mL of Methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Apply a slow, steady vacuum to draw the sample through at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 2 mL of the Wash Solution (5% Methanol in water). This step removes highly polar, water-soluble interferences (like salts) without prematurely eluting the 3-ethylxanthine.

-

Drying: Dry the cartridge under full vacuum for 5-10 minutes to remove residual water, which can interfere with the elution step.

-

Elution: Place clean collection tubes or a 96-well collection plate inside the manifold. Elute the 3-ethylxanthine by adding 2 mL of Methanol to the cartridge and drawing it through slowly.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100-200 µL of reconstitution solvent.

-

Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Selective Liquid-Liquid Extraction (LLE) from Urine